Methyl 2-nitro-3-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2-nitro-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3NO5. It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-3-(trifluoromethoxy)benzoate typically involves the nitration of methyl 3-(trifluoromethoxy)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is as follows: [ \text{C}_9\text{H}_7\text{F}_3\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_6\text{F}_3\text{NO}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-amino-3-(trifluoromethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-nitro-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-nitro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethoxy)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical properties and reactivity.
Uniqueness
Methyl 2-nitro-3-(trifluoromethoxy)benzoate is unique due to the combination of the nitro and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6F3NO5 |
---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
methyl 2-nitro-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)5-3-2-4-6(7(5)13(15)16)18-9(10,11)12/h2-4H,1H3 |
InChI Key |
AQUANQLYEASDLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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